molecular formula C29H27N2O10P B3036655 C29H27N2O10P CAS No. 396717-61-6

C29H27N2O10P

Cat. No.: B3036655
CAS No.: 396717-61-6
M. Wt: 594.5
InChI Key: STULDTCHQXVRIX-APTYZTEPSA-N
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Description

The compound with the molecular formula C29H27N2O10P beta-Methyl vinyl phosphate . It is a significant intermediate in the synthesis of various antibiotics, particularly carbapenem antibiotics such as meropenem . This compound is characterized by its complex structure, which includes a bicyclic ring system and multiple functional groups, making it a versatile intermediate in pharmaceutical chemistry.

Mechanism of Action

Target of Action

The compound C29H27N2O10P, also known as beta-Methyl vinyl phosphate (MAP), is an advanced carbapenem intermediate used in the preparation of various antibiotics . The primary targets of this compound are bacterial cell wall synthesis enzymes. By inhibiting these enzymes, the compound prevents the bacteria from forming a functional cell wall, which is crucial for their survival.

Biochemical Pathways

The affected biochemical pathway is the bacterial cell wall synthesis pathway. When beta-Methyl vinyl phosphate (MAP) inhibits the enzymes involved in this pathway, it disrupts the formation of peptidoglycan, a major component of the bacterial cell wall. This disruption affects the downstream effects of the pathway, including cell wall cross-linking and overall cell wall structure and function .

Pharmacokinetics

The pharmacokinetics of beta-Methyl vinyl phosphate (MAP) involve its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The result of the action of beta-Methyl vinyl phosphate (MAP) is the disruption of the bacterial cell wall structure. This disruption leads to cell lysis and the eventual death of the bacteria. Therefore, this compound has a bactericidal effect, making it effective in the treatment of bacterial infections .

Action Environment

The action of beta-Methyl vinyl phosphate (MAP) can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, factors such as pH and temperature can also impact the compound’s action. It’s also worth noting that the compound should be stored long-term at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Beta-Methyl vinyl phosphate plays a crucial role in biochemical reactions, particularly in the synthesis of antibiotics. It interacts with several enzymes and proteins during these processes. For instance, it is involved in the preparation of p-nitrobenzyl (4R,5R,6S)-3-diphenylphosphoryloxy-6-®-1-hydroxyethyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, an intermediate in the synthesis of carbapenem antibiotics . The interactions primarily involve the formation of phosphoester bonds, which are critical for the stability and functionality of the resulting antibiotic compounds.

Cellular Effects

Beta-Methyl vinyl phosphate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of carbapenem antibiotics means it indirectly impacts bacterial cell wall synthesis, leading to the inhibition of bacterial growth and proliferation . This compound’s interaction with bacterial enzymes disrupts their normal function, thereby exerting its antibacterial effects.

Molecular Mechanism

The molecular mechanism of beta-Methyl vinyl phosphate involves its binding interactions with specific enzymes and proteins. It acts as a substrate for enzymes involved in the synthesis of carbapenem antibiotics, facilitating the formation of key intermediates through phosphoester bond formation . This process involves enzyme inhibition or activation, depending on the specific biochemical pathway. Additionally, beta-Methyl vinyl phosphate can influence gene expression by interacting with regulatory proteins, thereby modulating the synthesis of essential biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Methyl vinyl phosphate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over extended periods . Its long-term effects on cellular function, particularly in in vitro studies, indicate that it can lead to sustained inhibition of bacterial growth, making it a valuable compound in antibiotic synthesis.

Dosage Effects in Animal Models

The effects of beta-Methyl vinyl phosphate vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, there may be toxic effects, including potential damage to host tissues. These dosage-dependent effects are crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.

Metabolic Pathways

Beta-Methyl vinyl phosphate is involved in several metabolic pathways, particularly those related to antibiotic synthesis. It interacts with enzymes such as carbapenem synthase, facilitating the formation of carbapenem antibiotics . These interactions influence metabolic flux and metabolite levels, ensuring the efficient production of the desired antibiotic compounds.

Transport and Distribution

Within cells and tissues, beta-Methyl vinyl phosphate is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target sites, such as bacterial cells . The compound’s distribution is critical for its effectiveness in inhibiting bacterial growth and ensuring the successful synthesis of antibiotics.

Subcellular Localization

Beta-Methyl vinyl phosphate is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm, where it interacts with enzymes involved in antibiotic synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its proper function and activity within the cell.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Beta-Methyl vinyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Beta-Methyl vinyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly antibiotics.

    Biology: It serves as a tool for studying enzyme mechanisms and biochemical pathways.

    Medicine: It is a key intermediate in the production of carbapenem antibiotics, which are used to treat severe bacterial infections.

    Industry: It is used in the large-scale production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Beta-Methyl vinyl phosphate is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and spectrum of activity, highlighting the uniqueness of beta-Methyl vinyl phosphate as an intermediate in their synthesis.

Properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULDTCHQXVRIX-APTYZTEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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